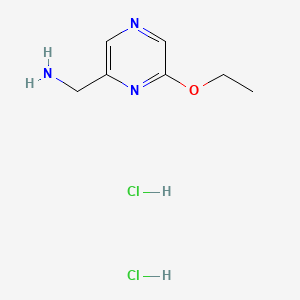![molecular formula C7H3ClLiN3O2 B6608184 lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 2839138-71-3](/img/structure/B6608184.png)
lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C7H4ClN3O2.Li and a molecular weight of 204.52 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as reaction time, temperature, and solvent choice .
化学反应分析
Types of Reactions
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorine atom in the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced analogs, and substitution reactions can result in various substituted derivatives .
科学研究应用
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Lithium 7-chloroimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Lithium 7-chloroimidazo[1,2-a]pyrazine-3-carboxylate: This compound features a pyrazine ring in place of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
属性
IUPAC Name |
lithium;7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-11-4(6(12)13)3-9-7(11)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLEGQEPZKEAN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CN=C2N=C1Cl)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClLiN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
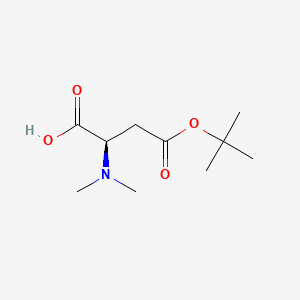
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
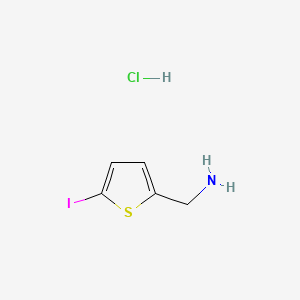
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
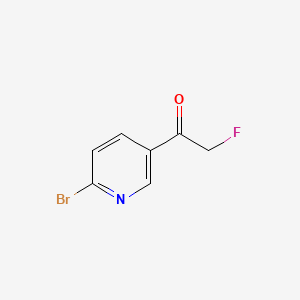

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)
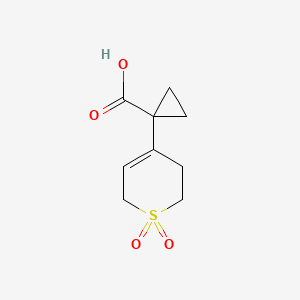

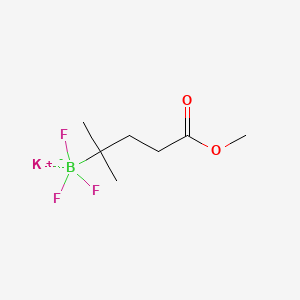
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
